molecular formula C22H22BrN3O2 B14875669 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B14875669
M. Wt: 440.3 g/mol
InChI Key: IUKDIFOGSCLRAD-UHFFFAOYSA-N
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Description

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, a bromophenyl group, and a phenylbutanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the bromophenyl group and the phenylbutanamide moiety. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Organometallic compounds, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide
  • 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Uniqueness

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of the bromophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H22BrN3O2

Molecular Weight

440.3 g/mol

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C22H22BrN3O2/c1-16(7-8-17-5-3-2-4-6-17)24-21(27)15-26-22(28)14-13-20(25-26)18-9-11-19(23)12-10-18/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,27)

InChI Key

IUKDIFOGSCLRAD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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